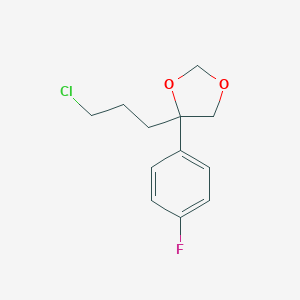
2-(3-氯丙基)-2-(4-氟苯基)-1,3-二噁烷
描述
The compound "2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane" is a derivative of 1,3-dioxolane, which is a heterocyclic acetal and a prominent member of the dioxolane family. The structure of this compound includes a 1,3-dioxolane ring substituted with a 4-fluorophenyl group and a 3-chloropropyl chain. This structure suggests potential reactivity due to the presence of halogen substituents, which may be involved in various chemical reactions.
Synthesis Analysis
While the specific synthesis of "2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane" is not detailed in the provided papers, related compounds have been synthesized and studied. For instance, the synthesis of 2-(2',4'-dichlorophenyl)-4-methylene-1,3-dioxolane was achieved and polymerized using radical and cationic routes, suggesting that similar methods could potentially be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of 1,3-dioxolane derivatives is characterized by the presence of a 1,3-dioxolane ring, which is a five-membered cyclic acetal. The substitution of halogenated alkyl and aryl groups, such as in "2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane," can significantly influence the electronic properties and steric hindrance of the molecule, affecting its reactivity and interaction with other molecules.
Chemical Reactions Analysis
The reactivity of 1,3-dioxolane derivatives can be inferred from the behavior of similar compounds. For example, regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane have been reported, indicating that halogen substituents can direct lithiation reactions . This suggests that the chloropropyl and fluorophenyl groups in the compound of interest may also influence its reactivity in a predictable manner.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-dioxolane derivatives are influenced by their molecular structure. The presence of halogen atoms, such as chlorine and fluorine, can affect the compound's polarity, boiling point, and solubility. Although the specific properties of "2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane" are not provided, related compounds have been used to study kinetics of desolvation of inclusion compounds, indicating that these derivatives can form stable complexes with other molecules .
科学研究应用
化学合成和反应
区域选择性锂化:该化合物经历区域选择性锂化过程。例如,2-(3,5-二氯苯基)-2-(4-氟苯基)-1,3-二噁烷在特定位置被锂化,导致在有机合成中很有用的各种衍生物 (Porcs-Makkay 和 Simig,2009)。
邻位官能化衍生物的合成:2-芳基-2-(氯芳基)-1,3-二噁烷的锂化,包括指定化合物的变体,已被用于制备邻位官能化的苯甲酮衍生物,展示了其在生成复杂有机结构中的效用 (Lukács、Porcs-Makkay 和 Simig,2004)。
掩蔽锂双同烯醇酸酯的合成:该化合物用作掩蔽锂双同烯醇酸酯的前体,后者用于合成双官能化化合物。这展示了它在多步合成过程中的作用 (Ramón 和 Yus,1990)。
δ-内酯的合成:相关化合物 2-(3-锂代丙基)-1,3-二噁烷的锂化,然后与羰基化合物反应,生成 δ-内酯,表明合成环状有机结构的潜在途径 (Ramón 和 Yus,1990)。
在分子研究中的应用
毒蕈碱拮抗剂研究:在生化研究中,2-(3-氯丙基)-2-(4-氟苯基)-1,3-二噁烷的类似物已被用于合成用于研究毒蕈碱拮抗剂特性的化合物,有助于我们了解生物化学中的分子相互作用 (Tacke 等人,2002)。
金属配合物的合成:该化合物还用于合成金属配合物,例如 Co(II)、Cu(II) 和 Ni(II) 配合物。这些配合物在催化和材料科学中具有潜在应用 (Şekerci,2000)。
液晶研究:在材料科学中,1,3-二噁烷衍生物已被用于增强液晶的介电和光学各向异性,表明其在先进材料设计中的效用 (Chen 等人,2015)。
杀菌剂合成:对新型二噁烷环化合物的研究,包括指定化合物的变体,已显示在植物病原体疾病的管理中具有潜力,充当麦角固醇生物合成抑制剂。这突出了其在农业化学中的作用 (Min 等人,2022)。
属性
IUPAC Name |
2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFO2/c13-7-1-6-12(15-8-9-16-12)10-2-4-11(14)5-3-10/h2-5H,1,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFDJSQOCVDXBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(CCCCl)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane | |
CAS RN |
3308-94-9 | |
| Record name | 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3308-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-chloropropyl)-2-(p-fluorophenyl)-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.995 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate](/img/structure/B144515.png)
![N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B144522.png)

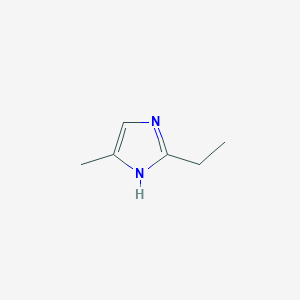
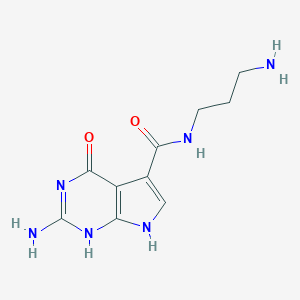
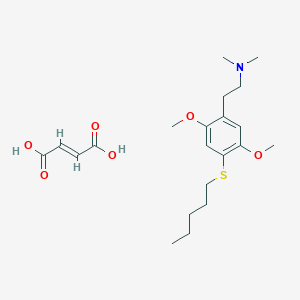
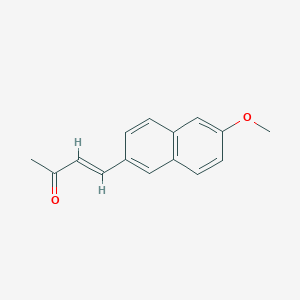
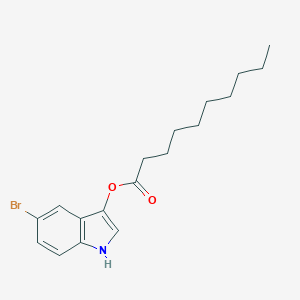
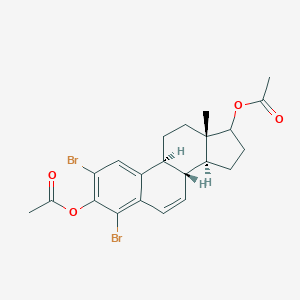
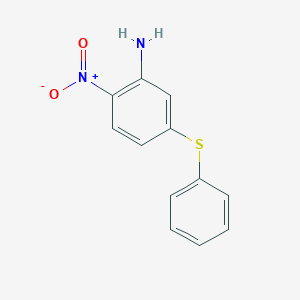
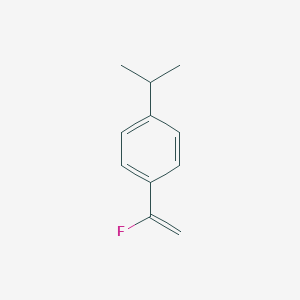

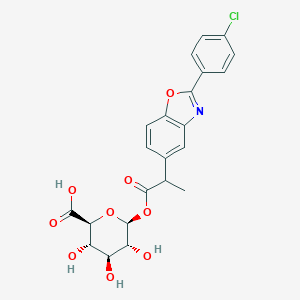
![Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate](/img/structure/B144559.png)